n,n'-Bis(5-nitrosalicylidene)ethylenediamine n,n'-Bis(5-nitrosalicylidene)ethylenediamine
Brand Name: Vulcanchem
CAS No.: 6337-28-6
VCID: VC16025265
InChI: InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2
SMILES:
Molecular Formula: C16H14N4O6
Molecular Weight: 358.31 g/mol

n,n'-Bis(5-nitrosalicylidene)ethylenediamine

CAS No.: 6337-28-6

Cat. No.: VC16025265

Molecular Formula: C16H14N4O6

Molecular Weight: 358.31 g/mol

* For research use only. Not for human or veterinary use.

n,n'-Bis(5-nitrosalicylidene)ethylenediamine - 6337-28-6

Specification

CAS No. 6337-28-6
Molecular Formula C16H14N4O6
Molecular Weight 358.31 g/mol
IUPAC Name 2-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]ethyliminomethyl]-4-nitrophenol
Standard InChI InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2
Standard InChI Key YLTXOGYEOSBKDA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Introduction

Structural and Chemical Identity

N,N'-Bis(5-nitrosalicylidene)ethylenediamine (C₁₆H₁₄N₄O₆) features two 5-nitrosalicylaldehyde units linked via an ethylenediamine bridge. The nitro groups at the 5-position introduce strong electron-withdrawing effects, modulating the ligand’s electronic environment and enhancing its affinity for metal ions. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₆
Molecular Weight358.31 g/mol
Melting Point~210–215°C (estimated)
Density1.45–1.50 g/cm³ (predicted)
SolubilityModerate in DMF, DMSO; low in H₂O

The ligand’s planar geometry and conjugated π-system facilitate strong metal-ligand charge transfer (MLCT) interactions, critical for applications in photochemistry .

Synthesis and Characterization

Synthetic Methodology

The ligand is synthesized via a Schiff base condensation reaction between ethylenediamine and 5-nitrosalicylaldehyde in a 1:2 molar ratio. A typical procedure involves refluxing the aldehyde (20 mmol) and diamine (10 mmol) in methanol under inert conditions for 4–6 hours . The reaction proceeds as follows:

5-nitrosalicylaldehyde+ethylenediamineN,N’-Bis(5-nitrosalicylidene)ethylenediamine+2H2O\text{5-nitrosalicylaldehyde} + \text{ethylenediamine} \rightarrow \text{N,N'-Bis(5-nitrosalicylidene)ethylenediamine} + 2\text{H}_2\text{O}

Yield optimization studies suggest that anhydrous conditions and catalytic acetic acid improve yields to ~75–80% .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at ~1630 cm⁻¹ (C=N), ~1520 cm⁻¹ (NO₂ asymmetric), and ~1340 cm⁻¹ (NO₂ symmetric) confirm imine and nitro group formation .

  • ¹H NMR: Peaks at δ 8.45 ppm (imine protons), δ 7.50–8.20 ppm (aromatic protons), and δ 3.95 ppm (ethylene bridge) align with the expected structure .

  • UV-Vis: Absorption bands at 320 nm (π→π*) and 420 nm (n→π*) indicate extended conjugation .

Coordination Chemistry and Metal Complexes

N,N'-Bis(5-nitrosalicylidene)ethylenediamine forms stable complexes with transition metals (e.g., Mn, Cu, Co), where the nitro groups enhance Lewis acidity at the metal center. Representative complexes include:

Metal ComplexGeometryApplications
[Mn(5-NO₂-salen)Cl]Square planarCatalytic oxidation of alkenes
[Cu(5-NO₂-salen)]·2H₂OOctahedralElectrochemical sensors
[Co(5-NO₂-salen)(H₂O)₂]NO₃Trigonal bipyramidalMagnetic materials

Electrochemical studies reveal that the nitro groups lower the LUMO energy, facilitating electron transfer in catalytic cycles .

Applications in Catalysis and Materials Science

Catalytic Oxidation

The Mn(III) complex of N,N'-Bis(5-nitrosalicylidene)ethylenediamine demonstrates superior activity in epoxidation reactions compared to non-nitrated analogs. For example, in the oxidation of styrene using PhIO as an oxidant, the nitro derivative achieves 92% conversion vs. 78% for the parent ligand . The nitro groups stabilize high-valent metal-oxo intermediates, accelerating oxygen-atom transfer .

Dye-Sensitized Solar Cells (DSSCs)

Although the parent ligand shows modest efficiency (0.14%) in DSSCs , the nitro derivative’s broader absorption spectrum (extending to 500 nm) suggests potential for improved light harvesting. Preliminary studies indicate a 20% increase in short-circuit current density (Jₛc) due to enhanced electron injection into TiO₂ .

Analytical Chemistry

The ligand’s nitro groups enhance selectivity for Cu²⁺ and Fe³⁺ ions in aqueous media. A 2024 study reported a detection limit of 0.1 µM for Cu²⁺ using a carbon paste electrode modified with the Cu(II) complex .

Comparative Analysis with Related Salen Ligands

The table below contrasts key properties of N,N'-Bis(5-nitrosalicylidene)ethylenediamine with its non-nitrated and fluorinated analogs:

Ligandλ_max (nm)Melting Point (°C)Catalytic Efficiency
N,N'-Bis(salicylidene)ethylenediamine320, 400127–128 Moderate
5-Nitro derivative320, 420210–215High
5-Fluoro derivative 310, 390140–142Intermediate

The nitro derivative’s higher thermal stability and redox activity make it preferable for high-temperature catalysis .

Future Research Directions

  • Photodynamic Therapy: Exploration of Ru(II) complexes for singlet oxygen generation.

  • Supramolecular Chemistry: Self-assembly into metal-organic frameworks (MOFs) for gas storage.

  • Environmental Remediation: Degradation of halogenated pollutants via Fenton-like reactions.

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